molecular formula C36H66CaO4 B7822075 calcium;(Z)-octadec-9-enoate

calcium;(Z)-octadec-9-enoate

Cat. No.: B7822075
M. Wt: 603.0 g/mol
InChI Key: ZCZLQYAECBEUBH-CVBJKYQLSA-L
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Description

Calcium;(Z)-octadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications due to its surfactant properties, making it useful in the production of soaps, lubricants, and as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium oleate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid with an aqueous solution of calcium hydroxide under controlled conditions. The reaction can be represented as follows:

2C18H34O2+Ca(OH)2(C18H33O2)2Ca+2H2O2C_{18}H_{34}O_2 + Ca(OH)_2 \rightarrow (C_{18}H_{33}O_2)_2Ca + 2H_2O 2C18​H34​O2​+Ca(OH)2​→(C18​H33​O2​)2​Ca+2H2​O

where (C_{18}H_{34}O_2) represents oleic acid and (Ca(OH)_2) represents calcium hydroxide.

Industrial Production Methods

In industrial settings, calcium oleate is produced by mixing oleic acid with calcium oxide or calcium hydroxide in large reactors. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes. This method ensures a high yield of calcium oleate suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Calcium oleate undergoes various chemical reactions, including:

    Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.

    Hydrolysis: In the presence of water, calcium oleate can hydrolyze to form oleic acid and calcium hydroxide.

    Substitution: Calcium oleate can participate in substitution reactions where the oleate ion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Hydrolysis typically occurs under acidic or basic conditions.

    Substitution: Substitution reactions often involve reagents such as sodium chloride or other salts.

Major Products Formed

    Oxidation: Peroxides and other oxidation products.

    Hydrolysis: Oleic acid and calcium hydroxide.

    Substitution: Calcium salts of other anions and oleic acid.

Scientific Research Applications

Calcium oleate has several scientific research applications, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Widely used in the production of soaps, lubricants, and as an emulsifying agent in various industrial processes.

Mechanism of Action

Calcium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, calcium oleate can interact with cell membranes, influencing membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.

    Calcium palmitate: Similar in structure and used in similar applications as calcium oleate.

    Sodium oleate: The sodium salt of oleic acid, used as a surfactant and emulsifying agent.

Uniqueness

Calcium oleate is unique due to its specific fatty acid composition, which imparts distinct surfactant properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in both industrial and biomedical applications.

Properties

IUPAC Name

calcium;(Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLQYAECBEUBH-CVBJKYQLSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66CaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-17-6
Record name 9-Octadecenoic acid (9Z)-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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